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Compound of Interest

1,5-Anhydro-D-mannitol
Compound Name:
peracetate

cat. No.: B12293211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of
peracetylated 1,5-anhydro-D-mannitol, systematically detailing the synthetic methodologies
and analytical techniques required for its definitive characterization. All quantitative data is
presented in structured tables for clarity and comparative analysis. Experimental protocols and
diagrammatic representations of key processes are included to facilitate a thorough
understanding of the workflow.

Introduction

1,5-Anhydro-D-mannitol is a naturally occurring polyol derivative that serves as a valuable
chiral building block in the synthesis of various biologically active molecules and carbohydrate-
based therapeutics. Peracetylation of its hydroxyl groups is a common strategy to enhance its
solubility in organic solvents, facilitate purification, and allow for further chemical modifications.
The precise structural confirmation of the resulting compound, 2,3,4,6-tetra-O-acetyl-1,5-
anhydro-D-mannitol, is paramount for its application in research and development. This guide
outlines the essential experimental procedures and analytical data for its unambiguous
structural elucidation.

Synthesis of 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-
mannitol
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The peracetylation of 1,5-anhydro-D-mannitol is typically achieved through the treatment with
an acetylating agent in the presence of a base. While several methods exist for the acetylation
of polyols, a common and effective protocol involves the use of acetic anhydride and pyridine.

Experimental Protocol: Peracetylation of 1,5-Anhydro-D-
mannitol

Materials:

1,5-Anhydro-D-mannitol

o Acetic anhydride

e Pyridine (anhydrous)

e Dichloromethane (DCM, anhydrous)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e 1 M Hydrochloric acid (HCI)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography

o Ethyl acetate and hexane for chromatography elution

Procedure:

» To a solution of 1,5-anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine, add acetic
anhydride (excess, typically 5-10 equivalents) dropwise at 0 °C under an inert atmosphere
(e.g., nitrogen or argon).

» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
is consumed.
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e Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow
addition of water.

e Dilute the mixture with dichloromethane and wash sequentially with 1 M HCI to remove
pyridine, followed by saturated aqueous NaHCOs solution, and finally with brine.

» Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter, and concentrate under
reduced pressure to obtain the crude product.

» Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., a gradient of ethyl acetate in hexane) to yield pure 2,3,4,6-tetra-O-acetyl-1,5-anhydro-
D-mannitol.

Structural Characterization

The definitive structural elucidation of the synthesized compound relies on a combination of
spectroscopic and spectrometric techniques.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,3,4,6-tetra-O-
acetyl-1,5-anhydro-D-mannitol.

Property Value

CAS Number 13121-61-4

Molecular Formula C14H2009

Molecular Weight 332.31 g/mol

Appearance White to off-white solid

Melting Point 104-105 °C

Solubility Soluble in Dichloromethane, Ethyl Acetate

Spectroscopic and Spectrometric Data
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While specific, publicly available spectra for 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol are
not readily found in comprehensive databases, the expected data based on its structure and
data from analogous compounds are presented below. Researchers should acquire and
interpret their own data for definitive confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in
solution.

e 1H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of
different types of protons, their chemical environment, and their connectivity through spin-
spin coupling. The integration of the signals will correspond to the number of protons. The
presence of four distinct acetyl methyl singlets and signals corresponding to the pyranoid
ring protons would be expected.

e 13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon
atom in the molecule, including the four carbonyl carbons of the acetyl groups and the six
carbons of the anhydro-mannitol ring.

Expected NMR Data (Hypothetical):
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Expected *H Chemical Shift Expected 2C Chemical Shift

Assignment

(Ppm) (Ppm)
H-1a, H-1e ~35-4.2
H-2 ~5.0-55 ~68 - 72
H-3 ~5.0-55 ~68 - 72
H-4 ~5.0-55 ~68 - 72
H-5 ~3.8-4.2 ~70-75
H-6a, H-6b ~4.0-4.5 ~62 - 65
CHs (Acetyl) ~2.0 - 2.2 (4 singlets) ~20-21
C=0 (Acetyl) - ~169 - 171
C-1 - ~65-70
C-2 - ~68 - 72
C-3 - ~68 - 72
C-14 - ~68 - 72
C-5 - ~70-75
C-6 - ~62 - 65

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used
and the specific conformation of the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

o High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass
measurement, allowing for the confirmation of the elemental composition (C14H2009). The
expected [M+Na]* adduct would be a prominent ion.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12293211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Electron lonization Mass Spectrometry (EI-MS): EI-MS would likely show fragmentation
patterns corresponding to the loss of acetyl groups and fragments of the sugar ring.

Expected Mass Spectrometry Data:

Technique lon Expected m/z
HRMS (ESI+) [M+H]* 333.1135
[M+Na]* 355.0954

EI-MS M+ 332
[M-CH2COJ* 290

[M-CHsCOOJ* 273

3.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of
a molecule in the solid state. Obtaining suitable crystals of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-
D-mannitol would allow for the precise determination of bond lengths, bond angles, and the
conformation of the pyranoid ring. Currently, there is no publicly available crystal structure for
this specific compound.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows involved in the synthesis and structural
elucidation of peracetylated 1,5-anhydro-D-mannitol.
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Synthesis Workflow for Peracetylated 1,5-Anhydro-D-mannitol.
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Workflow for the Structural Elucidation of the Product.

Conclusion

The structural elucidation of peracetylated 1,5-anhydro-D-mannitol is a critical step in its
utilization for further synthetic applications. This guide provides the necessary theoretical and
practical framework for its synthesis and characterization. The combination of NMR
spectroscopy and mass spectrometry is essential for confirming the identity and purity of the
compound. While crystallographic data would provide the ultimate structural proof, its
acquisition is dependent on the ability to grow single crystals of sufficient quality. The protocols
and data presented herein serve as a valuable resource for researchers in the fields of
carbohydrate chemistry, medicinal chemistry, and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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